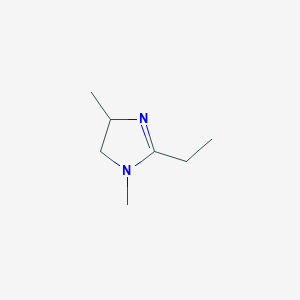
2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole (EDDI) is a chemical compound that has been widely used in scientific research due to its unique properties. EDDI is a white crystalline solid that is soluble in water and has a melting point of 96-97°C. It is a derivative of imidazole, which is a five-membered heterocyclic compound that contains nitrogen and carbon atoms in its ring structure. EDDI has been used in various scientific applications, including as a reagent in analytical chemistry, a corrosion inhibitor, and as a source of iodine in animal feed.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole is not fully understood. It is believed to act as a source of iodine in the body, which is essential for the synthesis of thyroid hormones. 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole may also have antioxidant properties, which can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of thyroid hormones in animals, which can improve their growth and development. 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole has been shown to have antimicrobial properties, which can inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole has several advantages for use in lab experiments. It is a stable and readily available compound that is relatively easy to synthesize. 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole is also relatively inexpensive, making it a cost-effective option for research. However, 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole has some limitations for use in lab experiments. It can be toxic if ingested or inhaled, and care should be taken when handling it. Additionally, 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole can react with other compounds in the lab, which can lead to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for research on 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole. One area of research could be to investigate its potential as an antioxidant and its ability to protect cells from oxidative stress. Another area of research could be to explore its antimicrobial properties and its potential as a natural preservative in food and other products. Additionally, further research could be done to understand the mechanism of action of 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole and how it affects the thyroid gland and other physiological processes in the body.
Synthesemethoden
2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole can be synthesized by the reaction of ethylene diamine with acetaldehyde. The reaction proceeds in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization or distillation.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole has been widely used in scientific research as a source of iodine in animal feed. It has been shown to be effective in preventing iodine deficiency in animals, which can lead to thyroid dysfunction and other health problems. 2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole has also been used as a reagent in analytical chemistry for the determination of various compounds, including sulfur dioxide, sulfite, and thiosulfate.
Eigenschaften
CAS-Nummer |
174639-39-5 |
|---|---|
Produktname |
2-Ethyl-1,4-dimethyl-4,5-dihydroimidazole |
Molekularformel |
C7H14N2 |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
2-ethyl-1,4-dimethyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C7H14N2/c1-4-7-8-6(2)5-9(7)3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
LRZVCQMHMOPSLT-UHFFFAOYSA-N |
SMILES |
CCC1=NC(CN1C)C |
Kanonische SMILES |
CCC1=NC(CN1C)C |
Synonyme |
1H-Imidazole,2-ethyl-4,5-dihydro-1,4-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




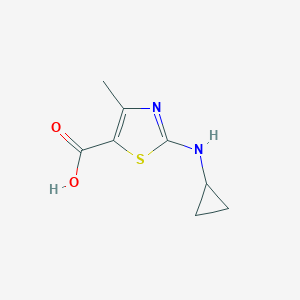
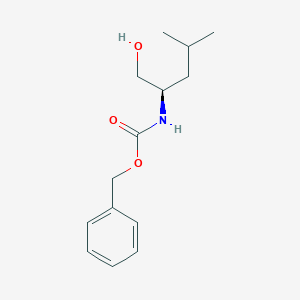

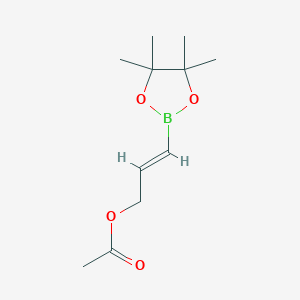

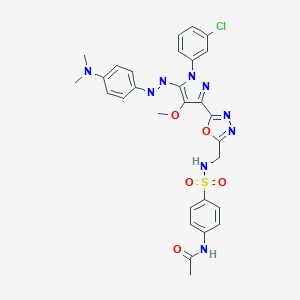


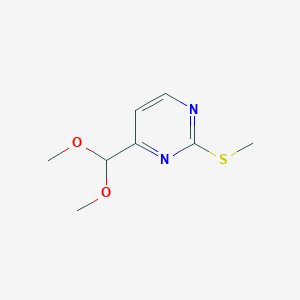
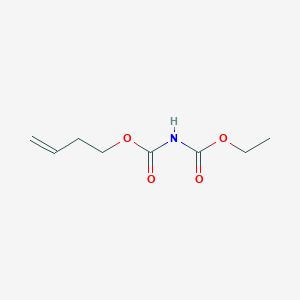
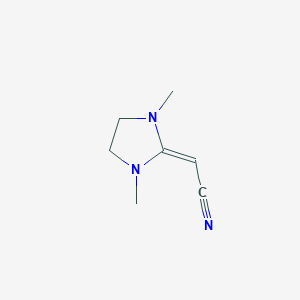
![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)